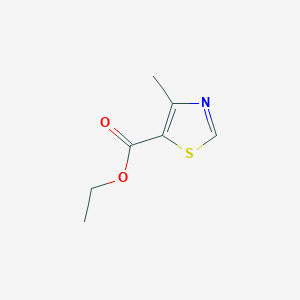

Ethyl 4-methylthiazole-5-carboxylate

Description

Contextual Significance of the Thiazole (B1198619) Heterocyclic Scaffold in Contemporary Organic and Medicinal Chemistry

The thiazole scaffold is considered a "privileged structure" in medicinal chemistry. acs.org This is due to its presence in a vast number of biologically active compounds and its ability to interact with various biological targets. nih.govnih.gov The unique arrangement of sulfur and nitrogen atoms within the five-membered aromatic ring allows for a wide range of chemical modifications, enabling chemists to fine-tune the pharmacological properties of thiazole-based molecules. nih.govresearchgate.net

Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including:

Antimicrobial (antibacterial and antifungal) nih.govfabad.org.tr

Anticancer nih.govwisdomlib.org

Anti-inflammatory nih.govnih.gov

Antiviral nih.govwisdomlib.org

Antidiabetic wisdomlib.org

Anticonvulsant nih.gov

Antioxidant wisdomlib.org

The thiazole moiety is a key component in numerous FDA-approved drugs, such as the antiretroviral drug Ritonavir, the anti-inflammatory Meloxicam, and the anticancer agent Dasatinib. bohrium.comsciencescholar.us Its versatility and proven track record in successful therapeutics ensure its continued importance as a core scaffold in modern drug discovery and development. spast.orgresearchgate.net

Historical Trajectories and Evolution of Research on Thiazole-Containing Compounds

The field of thiazole chemistry has been steadily developing since the pioneering work of chemists like Hantzsch and Hofmann in the late 19th century. nih.goveurekaselect.com The most notable and enduring method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887. synarchive.comscribd.com This reaction typically involves the condensation of an α-haloketone with a thioamide, providing a direct and versatile route to a wide variety of thiazole derivatives. wikipedia.orgencyclopedia.pubchemhelpasap.com

A significant milestone in the history of thiazole research was the discovery and structural elucidation of thiamine (B1217682) (Vitamin B1), a naturally occurring and essential nutrient that features a thiazole ring. nih.goveurekaselect.com This discovery highlighted the biological importance of the thiazole nucleus and spurred further investigation into its chemical and pharmacological properties. Over the decades, research has expanded from fundamental synthesis to the incorporation of thiazole rings into complex molecules, leading to their widespread application in dyes, agricultural chemicals, and, most significantly, pharmaceuticals. nih.govwikipedia.org

Role of the Ethyl 4-methylthiazole-5-carboxylate Nucleus as a Synthetic Platform for Bioactive Molecules

This compound and its close analogues serve as crucial building blocks in the synthesis of a wide array of biologically important molecules. tandfonline.com The ester functional group at the C5 position is particularly useful as it can be readily converted into other functional groups, such as amides, acids, or alcohols, allowing for the construction of more complex derivatives.

This compound is a key intermediate in the synthesis of various pharmaceuticals. For instance, related structures are pivotal in the production of the antibiotic Cefditoren pivoxil and the gout medication Febuxostat. tandfonline.comgoogle.com The synthesis of Febuxostat involves the cyclization of a thioamide with an appropriate ester, such as ethyl 2-chloroacetoacetate, to form the core thiazole-carboxylate structure. google.comchemicalbook.com

Furthermore, research has demonstrated that derivatives synthesized from the this compound scaffold possess significant therapeutic potential. By modifying the substituents on the thiazole ring, scientists have developed novel compounds with promising biological activities. Studies have shown that derivatives can exhibit potent antimicrobial and anticancer properties. researchgate.netmdpi.com For example, certain trisubstituted thiazoles with an ethyl carboxylate group at the fifth position have shown promising anticancer activity against various cell lines, including those for liver, prostate, and breast cancer. mdpi.com Other research has focused on creating thiazole-5-carboxamide (B1230067) derivatives from the parent ester, which have been screened for antimicrobial activity. researchgate.net The strategic use of this compound as a starting material allows for the systematic exploration of new chemical entities with potential applications in medicine and agriculture, including fungicidal and herbicidal agents. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-5(2)8-4-11-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISQBJLUORKXNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942774 | |

| Record name | Ethyl 4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20582-55-2 | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20582-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20582-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 4 Methylthiazole 5 Carboxylate and Its Analogues

Conventional Synthetic Approaches to the Ethyl 4-methylthiazole-5-carboxylate Core Structure

The most established and widely recognized method for synthesizing the thiazole (B1198619) ring is the Hantzsch thiazole synthesis. This approach forms the basis of conventional strategies for producing this compound.

The conventional synthesis is typically a two-step process that begins with readily available starting materials. tandfonline.com The sequence involves the formation of a key α-haloketone intermediate, which is then cyclized to form the target thiazole ring.

The primary starting material for the carbon backbone is ethyl acetoacetate (B1235776). tandfonline.com In the first step, this β-ketoester is halogenated at the α-position. The most common intermediate generated in this step is ethyl 2-bromo-3-oxobutanoate. tandfonline.com This brominated intermediate is crucial as it possesses the electrophilic center necessary for the subsequent cyclization step.

The reagents used in the conventional Hantzsch synthesis are standard and widely available in synthetic chemistry.

Halogenation: For the initial halogenation of ethyl acetoacetate, N-bromosuccinimide (NBS) is a commonly used brominating agent. tandfonline.com The reaction is typically carried out in a chlorinated solvent like dichloromethane. tandfonline.com

Cyclization: The cyclocondensation step involves reacting the intermediate ethyl 2-bromo-3-oxobutanoate with thiourea (B124793) or its N-substituted derivatives. tandfonline.com This reaction is often performed in a suitable solvent, and the mixture is heated to facilitate the ring formation. tandfonline.com Following the reaction, a base such as ammonia (B1221849) solution (NH₃·H₂O) may be added to neutralize the reaction mixture and precipitate the final product. tandfonline.com

The conditions for these reactions involve standard laboratory techniques, including stirring at room temperature or heating to reflux, followed by filtration and purification steps to isolate the intermediate and the final product. tandfonline.com

Advanced and Green Chemistry Strategies in the Synthesis of this compound Derivatives

In response to the limitations of conventional methods, significant research has focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes. These advanced strategies aim to reduce reaction times, minimize waste, and simplify experimental procedures. bepls.com

A major advancement in the synthesis of this compound derivatives is the development of one-pot procedures. tandfonline.com These protocols combine the halogenation and cyclization steps into a single reaction vessel, eliminating the need to isolate the often unstable α-haloketone intermediate. tandfonline.com

In a typical one-pot synthesis, ethyl acetoacetate is first treated with N-bromosuccinimide (NBS) in an aqueous solvent system, such as a mixture of water and tetrahydrofuran (B95107) (THF), at a low temperature (e.g., below 0°C). tandfonline.com After the initial bromination is complete, thiourea is added directly to the same reaction mixture. The mixture is then heated (e.g., to 80°C) for a few hours to induce cyclization and form the desired ethyl 2-amino-4-methylthiazole-5-carboxylate. tandfonline.com This approach offers significant advantages over the traditional two-step method, including greatly improved yields (increasing from less than 11% to as high as 72%), reduced reaction time, and simpler work-up procedures. tandfonline.com

The table below compares the conventional two-step synthesis with the advanced one-pot procedure for Ethyl 2-amino-4-methylthiazole-5-carboxylate.

| Feature | Conventional Two-Step Synthesis | Advanced One-Pot Synthesis |

| Starting Materials | Ethyl acetoacetate, NBS, Thiourea | Ethyl acetoacetate, NBS, Thiourea |

| Intermediate Isolation | Yes (Ethyl 2-bromo-3-oxobutanoate) | No |

| Solvent System | Dichloromethane | Water and THF |

| Reported Overall Yield | ~11% tandfonline.com | Up to 72% tandfonline.com |

| Work-up Procedure | Tedious, involves multiple steps | Simplified, direct precipitation |

This table is based on data for the synthesis of the 2-amino analogue of the target compound.

Green chemistry principles are increasingly being applied to the synthesis of thiazole derivatives to reduce the use of hazardous chemicals and minimize environmental impact. bepls.com These techniques include the use of greener solvents, reusable catalysts, and alternative energy sources. bepls.comresearchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically accelerate reaction rates. bohrium.comresearchgate.net In the context of thiazole synthesis, microwave-assisted methods offer a rapid and efficient alternative to conventional heating. bepls.com The Hantzsch reaction to form thiazoles can be performed under microwave conditions, often leading to higher yields in significantly shorter reaction times. bepls.combohrium.com

For example, the synthesis of trisubstituted thiazoles can be achieved through catalyst-free domino reactions under microwave irradiation. bohrium.com A mixture of reactants in a suitable solvent, such as polyethylene (B3416737) glycol (PEG)-400, can be exposed to microwave energy for a very short duration (e.g., 60 seconds) to yield the final product. nih.gov This method avoids the need for harsh reaction conditions and long reaction times associated with traditional heating. bepls.com The efficiency of microwave heating stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

The table below illustrates the advantages of microwave-assisted synthesis for thiazole derivatives compared to conventional heating.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours tandfonline.com | Minutes or even seconds researchgate.netnih.gov |

| Energy Source | Oil bath, heating mantle | Microwave irradiation |

| Heating Mechanism | Conduction and convection (slow, non-uniform) | Direct molecular interaction (rapid, uniform) |

| Yields | Often moderate to good | Often good to excellent bepls.com |

| By-products | Can be significant due to prolonged heating | Often minimized due to shorter reaction times |

This table presents a general comparison for the synthesis of thiazole derivatives.

Environmentally Benign Techniques for Thiazole Ring Formation

Ultrasonic-Mediated Synthetic Routes

The application of ultrasonic irradiation in the synthesis of thiazole derivatives, including analogues of this compound, represents a significant advancement in green chemistry. tandfonline.comresearchgate.net This methodology, often referred to as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. tandfonline.comresearchgate.net These conditions can dramatically enhance reaction rates, improve yields, and often lead to cleaner reactions with fewer byproducts compared to conventional heating methods. tandfonline.com

The primary advantages of ultrasound-assisted synthesis in the context of thiazoles include significantly reduced reaction times, milder reaction conditions, and improved energy efficiency. tandfonline.com For instance, reactions that might take several hours under traditional reflux conditions can often be completed in a matter of minutes with ultrasonic irradiation. tandfonline.comresearchgate.net This acceleration is attributed to the enhanced mass transfer and the generation of highly reactive intermediates during cavitation. tandfonline.com

While specific studies detailing the ultrasonic-mediated synthesis of this compound are not extensively documented in the provided search results, the synthesis of various other thiazole derivatives under these conditions has been successfully demonstrated. These reactions often follow the principles of the Hantzsch thiazole synthesis, where a thiourea or thioamide is reacted with an α-haloketone or a related precursor. The use of ultrasound in these transformations has been shown to be compatible with a range of functional groups and can be effectively combined with other green chemistry principles, such as the use of green catalysts and solvents. tandfonline.comresearchgate.net

The following table summarizes the key advantages of ultrasonic-mediated synthesis for thiazole derivatives based on the available literature:

| Feature | Description | Reference(s) |

| Reaction Time | Significant reduction in reaction duration compared to conventional methods. | tandfonline.comresearchgate.net |

| Yield | Often leads to higher or comparable yields of the desired thiazole product. | tandfonline.com |

| Reaction Conditions | Allows for the use of milder temperatures and pressures. | tandfonline.com |

| Energy Efficiency | Can be more energy-efficient than traditional heating methods. | tandfonline.comresearchgate.net |

| Purity | Often results in cleaner reaction profiles with fewer byproducts. | tandfonline.com |

Application of Green Catalysts and Biocatalysts in Thiazole Synthesis

The development and application of green catalysts and biocatalysts in the synthesis of thiazole derivatives are at the forefront of sustainable organic chemistry. These catalysts offer numerous advantages over traditional catalysts, including higher selectivity, milder reaction conditions, reduced waste generation, and often biodegradability and lower toxicity. tandfonline.comresearchgate.net

In the realm of thiazole synthesis, chitosan (B1678972) and its derivatives have emerged as promising eco-friendly biocatalysts. tandfonline.comresearchgate.net Chitosan, a natural polysaccharide derived from chitin, is biocompatible, biodegradable, and can be chemically modified to enhance its catalytic activity. For example, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been successfully employed as a catalyst in the ultrasound-assisted synthesis of novel thiazole derivatives. tandfonline.com This biocatalyst demonstrated higher efficiency in terms of reaction yields and shorter reaction times compared to unmodified chitosan. tandfonline.com Furthermore, the TCsSB catalyst could be recovered and reused multiple times without a significant loss of its catalytic efficacy, a key principle of green chemistry. tandfonline.com

Another example of a modified chitosan-based biocatalyst is the pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel. researchgate.net This catalyst has also been utilized in the ultrasonic-assisted synthesis of thiazoles, showcasing high yields and the ability to be recycled. researchgate.net The use of such biocatalysts, particularly in conjunction with other green techniques like ultrasound, provides a powerful and sustainable approach for the synthesis of complex thiazole structures. tandfonline.comresearchgate.net

The following table provides an overview of some green catalysts and biocatalysts used in the synthesis of thiazole analogues:

| Catalyst | Type | Key Advantages | Reference(s) |

| Chitosan (Cs) | Biocatalyst | Biodegradable, non-toxic, readily available. | tandfonline.com |

| Terephthalohydrazide Chitosan Schiff's Base Hydrogel (TCsSB) | Modified Biocatalyst | Higher catalytic activity than unmodified chitosan, reusable. | tandfonline.com |

| Pyromellitimide Benzoyl Thiourea Cross-linked Chitosan (PIBTU-CS) Hydrogel | Modified Biocatalyst | High efficiency, reusability, promotes high yields. | researchgate.net |

Solvent-Free and Green Solvent-Based Methodologies

A cornerstone of green chemistry is the reduction or elimination of hazardous solvents from chemical processes. In the synthesis of this compound and its analogues, significant strides have been made in developing solvent-free and green solvent-based methodologies. mdpi.com

Solvent-free synthesis, as the name implies, involves conducting reactions without a solvent medium. This approach offers substantial environmental benefits by minimizing volatile organic compound (VOC) emissions, reducing waste, and simplifying product purification. A novel process for synthesizing this compound has been designed that proceeds via a solvent-free reaction between ammonium (B1175870) thiocyanate (B1210189) and ethyl 2-chloroacetoacetate. mdpi.com This method is reported to circumvent the issues of low yields, complex operations, and large volumes of waste liquid associated with traditional multi-step, solvent-based syntheses. mdpi.com

When a solvent is necessary, the use of green solvents is highly encouraged. Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. Water is an exemplary green solvent and has been utilized in the synthesis of thiazole derivatives. fishersci.com For instance, a one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates has been developed using a water and tetrahydrofuran (THF) co-solvent system. researchgate.net While THF is not traditionally considered a green solvent, its use in combination with water can offer advantages in terms of solubility and reaction efficiency, and efforts are ongoing to replace it with more sustainable alternatives.

Ionic liquids have also been explored as green solvent alternatives in thiazole synthesis. semanticscholar.org These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution, and they can often be recycled. semanticscholar.org The synthesis of thiazoles via the cyclocondensation of α-tosyloxyketones with thiobenzamide (B147508) has been shown to be more efficient in ionic liquids compared to conventional organic solvents. semanticscholar.org

The following table summarizes the benefits of these methodologies:

| Methodology | Key Advantages | Reference(s) |

| Solvent-Free Synthesis | Reduced waste, simplified purification, lower environmental impact. | mdpi.com |

| Water as a Solvent | Non-toxic, non-flammable, readily available, environmentally benign. | fishersci.com |

| Ionic Liquids as Solvents | Low volatility, potential for recyclability, can act as catalysts. | semanticscholar.org |

Electrochemical and Photocatalytic Approaches in Thiazole Synthesis

Electrochemical and photocatalytic methods are emerging as powerful and sustainable alternatives for the synthesis of thiazoles, offering distinct advantages over traditional chemical routes. nih.gov These approaches utilize electricity or light as "traceless" reagents, thereby minimizing the use of chemical oxidants or reductants and reducing waste generation. nih.gov

Electrosynthesis of 2-aminothiazole (B372263) derivatives has been achieved through a one-pot reaction of active methylene (B1212753) ketones with thioureas. nih.gov This process typically occurs in an undivided cell with graphite (B72142) electrodes and employs a mediator, such as NH4I, to facilitate the reaction. nih.gov The in-situ generation of an α-iodoketone is proposed as a key reactive intermediate in this transformation. nih.gov This electrochemical protocol is compatible with a variety of functional groups, including β-keto esters, which are structurally related to the precursors of this compound. nih.gov

Photocatalysis, on the other hand, utilizes light to drive chemical reactions, often in the presence of a photocatalyst that can absorb light and promote the formation of reactive species. The synthesis of thiazolo[5,4-d]thiazole-linked conjugated microporous polymers (CMPs) has been reported, and these materials have shown promise as photocatalysts. While the direct photocatalytic synthesis of simple thiazoles like this compound is still a developing area, the principles demonstrated in the synthesis of more complex, fused thiazole systems highlight the potential of this green technology. These light-driven reactions can often be conducted under mild conditions and with high selectivity.

The table below highlights the key features of these modern synthetic approaches:

| Approach | Energy Source | Key Advantages | Reference(s) |

| Electrochemical Synthesis | Electricity | Avoids chemical oxidants/reductants, high atom economy, mild conditions. | nih.gov |

| Photocatalytic Synthesis | Light | Utilizes a renewable energy source, high selectivity, mild reaction conditions. |

Strategic Incorporation of this compound as a Building Block in Complex Chemical Synthesis

This compound and its derivatives are valuable building blocks in organic synthesis, serving as versatile intermediates for the construction of more complex and often biologically active molecules. tandfonline.comresearchgate.net The presence of multiple reactive sites—the ester, the thiazole ring, and potentially substituents at the 2-position—allows for a wide range of chemical transformations. tandfonline.comresearchgate.net

Cyclization and Annulation Reactions Employing the Thiazole Ester Moiety

The ethyl ester group and the adjacent methyl group on the thiazole ring of this compound can participate in a variety of cyclization and annulation reactions to form fused heterocyclic systems. These reactions are crucial for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

One notable example is the synthesis of thiazolo[3,2-a]pyrimidine derivatives. fishersci.com In these reactions, a 2-aminothiazole precursor, which can be derived from this compound, undergoes condensation with a β-ketoester or a similar 1,3-dielectrophilic species. fishersci.com This results in the formation of a new pyrimidine (B1678525) ring fused to the thiazole core. The specific reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with appropriate reagents can lead to the formation of functionalized thiazolo[3,2-a]pyrimidines. These fused heterocycles are of significant interest due to their diverse biological activities. fishersci.com

The synthesis of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate exemplifies such a transformation, where a tetrahydropyrimidine-2-thione is condensed with ethyl chloroacetate (B1199739) to build the fused thiazole ring. fishersci.com While the starting material is not this compound itself, this reaction illustrates the general principle of using thiazole derivatives in the construction of fused ring systems.

Multi-Component Reactions for Structural Diversification of Thiazole Derivatives

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. This approach offers high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.

While specific MCRs starting directly with this compound are not extensively detailed in the provided search results, the synthesis of thiazole derivatives through MCRs is a well-established strategy. For instance, the three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates can be used to produce a variety of thiazole derivatives under solvent-free conditions.

Furthermore, the synthesis of thiazole derivatives has been achieved through a multi-component reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of a catalyst. This highlights the versatility of MCRs in accessing a wide range of substituted thiazoles. The structural framework of this compound can be envisioned as being assembled through such a convergent approach, or alternatively, functional groups on the pre-formed thiazole ring could participate in subsequent multi-component reactions to build additional complexity.

Chemical Transformations and Derivatization Strategies for Ethyl 4 Methylthiazole 5 Carboxylate

Functional Group Interconversions on the Thiazole (B1198619) Ester Scaffold

The ester and methyl groups on the ethyl 4-methylthiazole-5-carboxylate scaffold are primary sites for functional group interconversions, enabling the introduction of diverse chemical functionalities through oxidation and reduction reactions.

While direct oxidation of the 4-methyl group on the parent ester is not extensively documented, oxidation of closely related derivatives is a common strategy. For instance, the primary alcohol, (4-methylthiazol-5-yl)methanol, which is obtained from the reduction of the parent ester, can be effectively oxidized. Research has shown that using sodium chlorite (B76162) (NaClO₂) in the presence of a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) provides the corresponding aldehyde, 4-methyl-5-formylthiazole, in good yield. researchgate.net

Another approach involves the oxidation of the thiazoline (B8809763) ring to form the aromatic thiazole ring, a key step in some synthetic pathways. Studies have demonstrated that 4-carboxylate thiazolines can be converted to their thiazole counterparts through a facile and environmentally benign oxidation using molecular oxygen. researchgate.net This reaction is often facilitated by the presence of a base, which promotes the formation of an enolate intermediate that is subsequently oxidized to achieve aromatization. researchgate.net

The ester group at the C5 position of this compound is readily reduced to a primary alcohol, (4-methylthiazol-5-yl)methanol. This transformation is a key step in the synthesis of intermediates like 4-methyl-5-formylthiazole. researchgate.net A variety of reducing agents can be employed for this purpose. A notable method utilizes a potassium borohydride (B1222165)/lithium chloride (KBH₄/LiCl) system in refluxing ethanol, which has been shown to be effective. researchgate.net

Standard, more powerful metal hydride reagents are also applicable for this type of ester reduction. Lithium aluminum hydride (LiAlH₄) is a potent and non-selective reagent capable of reducing esters to primary alcohols. harvard.edu Similarly, lithium borohydride (LiBH₄) is commonly used for the selective reduction of esters in the presence of less reactive functional groups like carboxylic acids or amides. tcichemicals.com The choice of reagent depends on the presence of other functional groups within the molecule that need to be preserved.

| Reducing Agent/System | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Potassium Borohydride / Lithium Chloride | Ethanol | Reflux | (4-Methylthiazol-5-yl)methanol | researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Ethereal Solvents (e.g., THF, Diethyl ether) | Standard Conditions | (4-Methylthiazol-5-yl)methanol | harvard.edu |

| Lithium Borohydride (LiBH₄) | Ethereal Solvents (e.g., THF) | Standard Conditions | (4-Methylthiazol-5-yl)methanol | tcichemicals.com |

Nucleophilic and Electrophilic Substitution Reactions on the Thiazole Ring System

The thiazole ring exhibits aromatic character and can undergo substitution reactions, although its reactivity is influenced by the nitrogen and sulfur heteroatoms and the existing substituents. The electronic nature of the ring, resembling that of pyridine (B92270), generally makes it resistant to electrophilic attack unless activated by electron-donating groups. ias.ac.in

For electrophilic substitution, the position of attack is directed by the existing groups. In 4-methylthiazole, electrophilic attack (e.g., nitration, sulfonation) preferentially occurs at the C5 position. ias.ac.in However, in this compound, this position is blocked. The next most likely position for electrophilic attack would be the C2 position. Reactions such as halogenation of the thiazole ring often require harsh conditions; for instance, bromination may occur at the C2 and C5 positions in the vapor phase. ias.ac.in

Alternatively, the 4-methyl group can be a site for free-radical substitution. Bromination using N-bromosuccinimide (NBS), typically initiated by light or a radical initiator, can lead to the formation of ethyl 4-(bromomethyl)thiazole-5-carboxylate. This brominated intermediate is a valuable precursor for further derivatization via nucleophilic substitution reactions, allowing for the introduction of various N-, S-, O-, and P-nucleophiles. researchgate.net

Design and Synthesis of Hybrid Scaffolds Incorporating the this compound Unit

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. The this compound scaffold is an excellent platform for creating such hybrid architectures.

A prominent strategy for creating hybrid molecules involves the synthesis of thiazole-triazole conjugates. One established method begins with the conversion of a substituted this compound derivative, such as ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, into an alkyne-containing intermediate. This is achieved by reacting the hydroxyl group with propargyl bromide. The resulting terminal alkyne then undergoes a 1,3-dipolar cycloaddition reaction (a "click" reaction) with various organic azides to form a library of 1,2,3-triazole hybrids.

Another pathway involves the transformation of the ester group. The ethyl ester can be converted to the corresponding carbohydrazide (B1668358) via hydrazinolysis with hydrazine (B178648) hydrate (B1144303). This hydrazide derivative serves as a versatile intermediate that can be further cyclized to form various five-membered heterocycles, including 1,2,4-triazoles.

| Starting Material Derivative | Key Intermediate | Reaction Type | Resulting Hybrid |

|---|---|---|---|

| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy)phenyl)-4-methylthiazole-5-carboxylate (Alkyne) | 1,3-Dipolar Cycloaddition | Thiazole-1,2,3-Triazole |

| Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate | 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide | Cyclization with carbothioamide derivatives | Thiazole-1,2,4-Triazole |

The this compound framework can be conjugated with other sulfur-containing heterocycles like thiazolidinones and thiazolines to generate novel chemical entities. Research has highlighted the synthesis of derivatives where a thiazolin-4-one ring system is attached at the fifth position of a thiazole core that also contains an ethyl carboxylate group. nih.gov

A practical approach to creating these conjugates involves modifying the parent thiazole structure to introduce a reactive handle suitable for building the second heterocyclic ring. For example, 2-chloro-N-substituted-acetamide derivatives can be synthesized and subsequently reacted with various mercapto-heterocycles, such as 4,5-dihydrothiazole-2-thiol (a thiazoline derivative), in the presence of a base like potassium carbonate. dergipark.org.tr This results in the formation of a thioether linkage, effectively conjugating the thiazole-acetamide core with a thiazoline moiety. dergipark.org.tr This synthetic route provides a modular approach to producing a diverse range of hybrid molecules for biological screening.

Fusion with Pyrazoline and Other Heterocyclic Ring Systems

The chemical scaffold of this compound serves as a versatile building block for the synthesis of various fused heterocyclic systems. While direct fusion involving the thiazole ring itself is a complex process, derivatization of the core structure, particularly from its 2-amino precursor, opens pathways to a range of annulated products. These reactions are crucial in medicinal chemistry for the development of novel compounds with enhanced biological activities.

One of the prominent fused systems derived from this scaffold is the pyrazolothiazole core. The synthesis of such compounds often commences with ethyl 2-amino-4-methylthiazole-5-carboxylate. This precursor undergoes cyclization reactions with appropriate reagents to yield the fused pyrazole (B372694) ring. For instance, the reaction of the aminothiazole with reagents that can provide a two-carbon unit and a nitrogen source can lead to the formation of pyrazolo[3,4-d]thiazole derivatives. These reactions typically proceed through the formation of an intermediate that subsequently undergoes intramolecular cyclization.

Another important class of fused heterocycles synthesized from ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives are thiazolo[5,4-b]pyridines. The construction of the fused pyridine ring can be achieved through various synthetic strategies. One common approach involves the condensation of the aminothiazole with a 1,3-dicarbonyl compound or its equivalent. This reaction typically results in the formation of a dihydropyridine (B1217469) ring, which can then be aromatized to yield the final thiazolo[5,4-b]pyridine (B1319707) system. The specific reagents and reaction conditions can be tailored to introduce various substituents on the newly formed pyridine ring, allowing for the fine-tuning of the molecule's properties.

The following table summarizes representative transformations leading to fused heterocyclic systems derived from the this compound scaffold.

| Starting Material | Reagent(s) | Fused System | Product Class |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 1,3-Dicarbonyl Compounds | Thiazole and Pyridine | Thiazolo[5,4-b]pyridines |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Diketene / β-Ketoesters | Thiazole and Pyridinone | Thiazolo[5,4-b]pyridinones |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Hydrazine hydrate & Formic acid | Thiazole and Pyrazole | Pyrazolo[3,4-d]thiazoles |

Introduction of Acetamide (B32628), Chalcone (B49325), and Sulfonamide Conjugates

The derivatization of the this compound core, particularly through its 2-amino analogue, to introduce acetamide, chalcone, and sulfonamide moieties has been a significant area of research. These conjugations are pursued to explore and modulate the biological activities of the parent compound, often leading to derivatives with enhanced pharmacological profiles.

Acetamide Conjugates:

The introduction of an acetamide group is a common strategy to modify the properties of bioactive molecules. For ethyl 2-amino-4-methylthiazole-5-carboxylate, the synthesis of acetamide derivatives is typically straightforward. It is generally achieved by the acylation of the 2-amino group with acetyl chloride or acetic anhydride (B1165640) in the presence of a suitable base. This reaction leads to the formation of ethyl 2-acetamido-4-methylthiazole-5-carboxylate. The resulting acetamide conjugate often serves as a key intermediate for further structural modifications.

Chalcone Conjugates:

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for their diverse biological activities. The synthesis of chalcone-thiazole conjugates involves a multi-step process. Typically, the 2-amino group of ethyl 2-amino-4-methylthiazole-5-carboxylate is first acylated with an appropriate haloacetyl chloride to introduce a reactive handle. This is followed by a reaction with a substituted aromatic aldehyde to form the chalcone moiety via a Claisen-Schmidt condensation. donnu.edu.ua This synthetic route allows for the introduction of a wide variety of substituents on the aromatic rings of the chalcone, enabling the creation of a library of diverse compounds for biological screening.

Sulfonamide Conjugates:

The sulfonamide functional group is a well-established pharmacophore present in numerous clinically used drugs. The synthesis of sulfonamide conjugates of ethyl 2-amino-4-methylthiazole-5-carboxylate is achieved by reacting the 2-amino group with various sulfonyl chlorides in the presence of a base like pyridine. This reaction leads to the formation of a sulfonamide linkage between the thiazole core and a substituted aryl or alkyl group. The diversity of commercially available sulfonyl chlorides allows for the preparation of a wide array of sulfonamide derivatives, each with potentially unique biological properties.

The table below outlines the general synthetic approaches for introducing these functional groups onto the this compound scaffold.

| Conjugate Type | Starting Material | Key Reagent(s) | Resulting Functional Group |

| Acetamide | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Acetic anhydride or Acetyl chloride | -NH-C(O)-CH3 |

| Chalcone | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Haloacetyl chloride, Substituted aromatic aldehyde | -NH-C(O)-CH=CH-Ar |

| Sulfonamide | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Substituted sulfonyl chloride | -NH-SO2-R |

Pharmacological and Biological Research of Ethyl 4 Methylthiazole 5 Carboxylate Derivatives

Investigation of Antineoplastic and Anticancer Activities of Thiazole (B1198619) Esters

The thiazole ring is a key component in a number of clinically approved anticancer drugs, which has spurred investigation into novel derivatives. researchgate.net Research into esters derived from the ethyl 4-methylthiazole-5-carboxylate scaffold has revealed promising antineoplastic properties, with various analogs demonstrating significant cytotoxicity against a range of human cancer cell lines.

Numerous studies have evaluated the in vitro anticancer activity of this compound derivatives against panels of human cancer cells. A study synthesizing thirty different thiazole compounds identified one derivative, designated 9b, as having a broad spectrum of activity against 29 out of 60 tested tumor cell lines in the National Cancer Institute's (NCI) screening. researchgate.netnih.gov

Further research into novel ethyl thiazole carboxylate-acetamide analogs demonstrated significant cytotoxic effects. dergipark.org.tr One compound in this series, 3g, which combines ester groups on thiazole and thiazoline (B8809763), was found to be notably more effective than the standard chemotherapy drug doxorubicin (B1662922) against SHSY-5Y neuroblastoma cells. dergipark.org.tr Similarly, a series of thiazole-1,2,3-triazole hybrids built from an this compound precursor showed potent activity against human glioblastoma cell lines. ajgreenchem.com Another study on 2-amino-4-methylthiazole-5-carboxylate derivatives identified two compounds, 3g (NSC:788170) and 4c (NSC:788176), as potent agents in the NCI's anticancer screening. nih.gov Compound 4c, for instance, displayed a GI50 value of 0.34 µM against the HOP-92 non-small cell lung cancer cell line. nih.gov

| Derivative Class | Compound | Cancer Cell Line | Activity Metric (IC50/GI50) |

|---|---|---|---|

| Thiazole-1,2,3-triazole hybrid | 5h | Human Glioblastoma | 3.20 µM |

| Thiazole-1,2,3-triazole hybrid | 5f | Human Glioblastoma | 4.72 µM |

| Thiazole-1,2,3-triazole hybrid | 5c | Human Glioblastoma | 10.67 µM |

| 2-amino-4-methylthiazole-5-carboxylate derivative | 3g (NSC:788170) | EKVX (Non-Small Cell Lung Cancer) | 0.865 µM |

| MDA-MB-468 (Breast Cancer) | 1.20 µM | ||

| 2-amino-4-methylthiazole-5-carboxylate derivative | 4c (NSC:788176) | HOP-92 (Non-Small Cell Lung Cancer) | 0.34 µM |

| EKVX (Non-Small Cell Lung Cancer) | 0.96 µM | ||

| MDA-MB-231/ATCC (Breast Cancer) | 1.08 µM |

Understanding the mechanisms by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research has pointed to several potential molecular pathways. For instance, some thiazole carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in cancer progression. nih.gov

Computational studies on thiazole-triazole hybrids have suggested that they may act as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis and a target for chemotherapy. ajgreenchem.com Other research on 4-methylthiazole-5-carboxylic acid derivatives identified them as potential inhibitors of the MUC1 oncoprotein, a target in breast cancer therapy, with molecular docking studies supporting this binding mode. researchgate.net In the realm of antimicrobial action, which can sometimes share mechanistic parallels with anticancer effects, related thiazole-quinolinium derivatives have been shown to interrupt bacterial cell division by perturbing the polymerization of the FtsZ protein. nih.gov The antiproliferative effects of some derivatives are also linked to the induction of cell cycle arrest and apoptosis. scispace.com

A significant area of research has been the design of this compound derivatives to target specific enzymes that are dysregulated in cancer.

SIRT2 Inhibition: Sirtuins (SIRTs) are a class of enzymes that have emerged as important targets in cancer therapy. nih.gov Novel thiazole-based derivatives have been developed as inhibitors of SIRT2. In one study, several ethyl 2-(3-benzylureido)-4-(phenyl)thiazole-5-carboxylate derivatives were evaluated for their ability to inhibit SIRT2 activity. The most effective compounds inhibited over 95% of SIRT2 activity at a concentration of 150 µM and were found to have IC50 values in the micromolar range. nih.gov Further investigation revealed that these compounds were often dual SIRT1/2 inhibitors. nih.gov The lead compound from this series demonstrated a concentration-dependent cell-killing effect on SCC13 cancer cells, confirming that the compound can enter cells and inhibit endogenous SIRT2. nih.gov

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition: The enzyme monoacylglycerol lipase (MAGL) plays a key role in lipid signaling pathways that can promote tumorigenesis. nih.gov Consequently, MAGL is an attractive target for anticancer drug development. A series of 2-amino-4-methylthiazole-5-carboxylate derivatives were synthesized and evaluated as MAGL inhibitors. Thirteen compounds from this series inhibited MAGL with IC50 values ranging from 0.037 to 9.60 µM. The two most potent derivatives, 3g and 4c, exhibited IC50 values of 0.037 µM and 0.063 µM, respectively. nih.gov

| Target Enzyme | Derivative Class | Compound | Inhibitory Activity (IC50) |

|---|---|---|---|

| SIRT2 | Ethyl 2-(3-benzylureido)-4-(phenyl)thiazole-5-carboxylate | 5a | 8.6 µM |

| MAGL | 2-amino-4-methylthiazole-5-carboxylate | 3g | 0.037 µM |

| MAGL | 2-amino-4-methylthiazole-5-carboxylate | 4c | 0.063 µM |

Assessment of Antimicrobial Properties of this compound Analogs

In addition to their anticancer potential, derivatives of this thiazole scaffold have been extensively studied for their antimicrobial properties, demonstrating efficacy against a variety of bacterial pathogens.

Research has shown that many thiazole derivatives exhibit significant antibacterial potential, with a particular effectiveness against Gram-positive bacteria. researchgate.netnih.gov In a screening of thirty thiazole compounds, nineteen showed clear antibacterial activity. researchgate.netnih.gov One analog, 12f, was identified as the most active, with its potency against Staphylococcus aureus and Bacillus subtilis being comparable to the antibiotics ampicillin (B1664943) and gentamicin (B1671437) sulfate. researchgate.netnih.gov Other studies on related thiazole-containing structures have also reported broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

A critical challenge in modern medicine is the rise of multidrug-resistant (MDR) bacteria. Thiazole derivatives have shown considerable promise in combating these resilient pathogens. A focused library of ten phenylthiazole derivatives demonstrated strong activity against 18 different clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). nih.gov These compounds inhibited the growth of these resistant strains at concentrations ranging from 0.5 to 3.0 μg/mL. nih.gov

Notably, three of these derivatives showed an advantage over vancomycin (B549263) by achieving a rapid elimination of MRSA growth within just six hours. nih.gov Another study on thiazole-quinolinium derivatives confirmed their potent activity against four different MRSA strains, with minimum inhibitory concentration (MIC) values in the range of 1–32 μg/mL. nih.gov This highlights the potential of the this compound scaffold in developing new antibiotics to treat dangerous, drug-resistant infections. nih.govmdpi.com

| Derivative Class | Organism | Activity Metric (MIC) |

|---|---|---|

| Phenylthiazole derivatives | MRSA & VRSA (18 clinical isolates) | 0.5 - 3.0 µg/mL |

| Thiazole-quinolinium derivatives | MRSA (4 strains) | 1 - 32 µg/mL |

| Bifunctional Thiazole derivative (12f) | Staphylococcus aureus | Comparable to Ampicillin |

| Bifunctional Thiazole derivative (12f) | Bacillus subtilis | Comparable to Gentamicin |

Antifungal Spectrum of Activity Against Pathogenic Fungi

Derivatives of this compound have demonstrated notable antifungal properties against a range of pathogenic fungi. A study investigating phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety revealed significant activity against several phytopathogenic fungi. nih.gov The antifungal efficacy was evaluated using the mycelial growth rate method, with most of the synthesized compounds showing moderate to excellent inhibitory effects. nih.gov

Notably, certain compounds exhibited remarkable antifungal activity against Sclerotinia sclerotiorum, with inhibition rates comparable to the commercial fungicide Carbendazim. nih.gov For instance, compound 5b (as designated in the study) showed an EC50 value of 0.51 μg/mL against S. sclerotiorum, which was equivalent to that of Carbendazim (EC50 = 0.57 μg/mL). nih.gov The table below summarizes the antifungal activity of selected derivatives against various plant pathogens.

Table 1: Antifungal Activity of Selected Phenylthiazole Derivatives

| Compound | S. sclerotiorum (% inhibition at 50 μg/mL) | R. solani (% inhibition at 50 μg/mL) | M. oryzae (% inhibition at 50 μg/mL) | C. gloeosporioides (% inhibition at 50 μg/mL) |

|---|---|---|---|---|

| 5b | 90.48 | 72.32 | 55.36 | 52.98 |

| 5h | 82.14 | >50 | - | - |

| 5i | 83.63 | >50 | - | - |

| 5p | 80.06 | - | - | - |

| Thifluzamide (Control) | 72.92 | - | - | - |

Data sourced from a study on phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety. nih.gov

Furthermore, another study focused on the antifungal potential of newly synthesized thiazole derivatives against clinical isolates of Candida albicans. nih.gov The results indicated that all tested derivatives displayed very strong activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. This activity was comparable and, in some cases, superior to the standard antifungal agent nystatin. nih.gov The mechanism of action is suggested to be related to interference with the fungal cell wall structure and/or the cell membrane. nih.gov

Evaluation of Antimalarial and Antitubercular Potential

Antimalarial Activity:

The therapeutic potential of this compound derivatives extends to parasitic diseases like malaria. A series of substituted 4-methyl-2-(3-methyl-2-(4-methylphenylsulfonamido)-butanamido)thiazole-5-carboxylate derivatives were synthesized and evaluated for their in vivo antimalarial efficacy against Plasmodium berghei in mice. nih.gov

Table 2: In Vivo Antimalarial Activity of Sulfonamide-Alkanamido Thiazole-5-Carboxylate Derivatives

| Compound | Inhibition Rate (%) |

|---|---|

| 4e | 81.68 |

| 4h | 85.34 |

| Artemisinin (Control) | 90 |

Data represents the in vivo antimalarial efficacy against Plasmodium berghei in Swiss albino mice. nih.govresearchgate.net

Antitubercular Activity:

Research has also explored the efficacy of thiazole derivatives against Mycobacterium tuberculosis. A series of coumarin-tethered thiazole derivatives were synthesized and screened for their in-vitro anti-tubercular activity against the H37Rv strain of M. tuberculosis using the Alamar Blue Assay method. espublisher.com Several of the synthesized compounds exhibited promising activity, with Minimum Inhibitory Concentration (MIC) values as low as 1.6 μg/ml. espublisher.com

In a separate line of research, substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides were investigated for their growth inhibitory activity against Mycobacterium tuberculosis strains. nih.gov These compounds were found to be potent inhibitors with a low propensity to be substrates of efflux pumps, which is a common mechanism of drug resistance in bacteria. nih.gov

Furthermore, a study on synthetic ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl) indolizine-1-carboxylate analogues demonstrated that several of these compounds were active against the H37Rv strain of M. tuberculosis at concentrations of 25, 50, and 100 μg/ml in an agar (B569324) dilution method. japsonline.com

Research on Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory potential of this compound derivatives has been investigated. One study focused on a novel thiazole compound, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," and its effects in a streptozotocin-induced diabetic rat model. nih.gov The administration of this derivative for four weeks reversed the increased levels of pro-inflammatory cytokines. nih.gov Histopathological examination of the liver in the treated diabetic rats showed a significant reduction in inflammation and lesions. nih.gov These findings suggest that the anti-inflammatory effects of such derivatives may contribute to their therapeutic potential. nih.gov

In the realm of immunomodulation, while direct studies on this compound derivatives are limited, research on the closely related isothiazole (B42339) scaffold provides valuable insights. A study on new derivatives of 5-hydrazino-3-methyl-4-isothiazolecarboxylic acid ethyl esters revealed differential and dose-dependent immunoregulatory properties. One particular compound strongly inhibited the secondary humoral immune response to sheep erythrocytes and the proliferative response of mouse splenocytes to concanavalin (B7782731) A and pokeweed mitogen.

Exploration of Additional Pharmacological Activities

The therapeutic exploration of thiazole derivatives has extended to the central nervous system, with studies investigating their analgesic and anticonvulsant properties.

Analgesic Properties:

Novel thiazole derivatives incorporating a pyrazole (B372694) moiety have been synthesized and investigated for their analgesic activity using the tail immersion method in mice. The study revealed that all the synthesized compounds exhibited mild to good analgesic activities.

Anticonvulsant Properties:

The anticonvulsant potential of thiazole derivatives has been a significant area of research. A series of novel thiazole-incorporated (arylalkyl)azoles were synthesized and screened for their anticonvulsant properties in both the maximal electroshock and pentylenetetrazole-induced seizure models in mice. Several compounds displayed noteworthy anticonvulsant activity with a percentage protection range of 33-100%.

Antiallergic Investigations:

Based on the conducted literature search, no specific studies focusing on the antiallergic properties of this compound derivatives were identified.

Antihypertensive Investigations:

While direct evidence for the antihypertensive activity of this compound derivatives is not prominent, research on structurally related thiadiazole derivatives has shown promise. A study on 2-aryl-5-hydrazino-1,3,4-thiadiazoles revealed that these compounds possess antihypertensive activity. nih.gov The most potent compounds in this series were the 2-methylphenyl and 2-ethylphenyl derivatives. nih.gov Preliminary investigations suggested that the hypotensive action of these compounds was due to a direct relaxant effect on vascular smooth muscle. nih.gov Another study synthesized thiazole-thiadiazole derivatives and screened them for antihypertensive activity using the Tail Cuff method. researchgate.net

Xanthine (B1682287) Oxidase Inhibition:

A series of substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme implicated in gout and hyperuricemia. researchgate.net In vitro studies demonstrated that derivatives with a fluoro group at the para position or a chloro group exhibited excellent xanthine oxidase inhibitory activity. researchgate.net In vivo studies on serum uric acid levels further confirmed the inhibitory potential of these compounds. researchgate.net Enzyme kinetics studies indicated that the most potent derivative acts as a mixed-type inhibitor. researchgate.net

Sodium-Glucose Cotransporter-2 (SGLT-2) Inhibition:

Derivatives of this compound have also been explored as potential inhibitors of the sodium-glucose cotransporter-2 (SGLT-2). SGLT-2 is a key protein involved in the reabsorption of glucose in the kidneys, making it a therapeutic target for type 2 diabetes. While the core structure of many SGLT-2 inhibitors is a C-glycoside, research has investigated the incorporation of various heterocyclic rings, including thiazole, to modulate the activity and properties of these inhibitors.

Antiviral and Anti-HIV-1 Reverse Transcriptase Research

The thiazole nucleus is a fundamental scaffold in the development of novel antiviral agents, with derivatives demonstrating a broad spectrum of activity against various viral pathogens. nih.gov Research has highlighted the potential of these compounds to inhibit a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.gov The versatility of the thiazole ring allows for structural modifications that can lead to potent and selective antiviral drugs. nih.gov

A significant area of investigation has been the development of thiazole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov Novel 2,4,5-trisubstituted thiazole derivatives (TSTs) have been designed and synthesized, showing potent inhibition against the replication of wild-type HIV-1 at submicromolar concentrations. nih.gov Certain compounds within this class have also demonstrated inhibitory effects against NNRTI-resistant HIV-1 strains, indicating a potential to overcome common drug resistance mechanisms. nih.govnih.gov For instance, a study identified several TSTs with potent anti-HIV-1 activity, with some compounds showing IC₅₀ values as low as 0.010 μM. nih.gov These compounds were also tested against a panel of nine NNRTI-resistant HIV-1 strains and exhibited significant inhibitory effects. nih.gov

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| Compound 14 | 0.010 | nih.gov |

| Compound 16 | 0.010 | nih.gov |

| Compound 17 | 0.010 | nih.gov |

| Compound 19 | 0.010 | nih.gov |

| General TSTs | 0.046 - 9.59 | nih.gov |

Further research has explored derivatives that act on multiple targets within the HIV-1 reverse transcriptase. One such compound, ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate, which incorporates a thiazole ring, was identified as a dual inhibitor of both the DNA polymerase and ribonuclease H (RNase H) activities of HIV-1 RT. mdpi.com This dual-action mechanism is significant as the RNase H active site is a viral enzyme not targeted by currently approved antiretroviral drugs. mdpi.com This compound demonstrated robust antiviral activity with minimal cellular toxicity. mdpi.com

| Compound | Antiviral Activity (EC₅₀, μM) | RT DNA Polymerase Inhibition (IC₅₀, μM) | Reference |

|---|---|---|---|

| ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate | 2.68 ± 0.54 | ~1 to 6 | mdpi.com |

Beyond HIV, thiazole-based compounds have been investigated as inhibitors for other viruses. For example, new analogs of the drug nitazoxanide, featuring a thiazole core, were designed and evaluated for their inhibitory activity against the main protease (Mpro) of SARS-CoV-2. nih.gov Several N-(substituted-thiazol-2-yl)cinnamamide analogs were found to be active inhibitors of the viral protease. nih.gov

Modulation of Metabolic Pathways and Oxidative Stress Markers

Derivatives of this compound have been shown to play a role in modulating metabolic processes and countering oxidative stress, which are implicated in various chronic diseases. The thiazole structure is recognized for its antioxidant properties and its ability to influence metabolic cascades. nih.govmdpi.com

One study investigated the pharmacological effects of a novel thiazole derivative, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," in a diabetic rat model. nih.gov The research found that this compound significantly ameliorated insulin (B600854) sensitivity and hyperlipidaemia. nih.gov Its protective effects against hyperglycemia are linked to its previously documented anti-oxidant and free-radical scavenging activities. nih.gov The compound demonstrated a positive impact on the lipid profile and markers of inflammation and oxidative stress. nih.gov

Thiazole derivatives have also been evaluated for their direct effects on markers of oxidative stress. mdpi.com Lipid peroxidation, a key indicator of oxidative damage, results in the formation of malondialdehyde (MDA). mdpi.com In a study using Nauphoeta cinerea as a model organism, the thiazole derivative NJ20 was found to cause a significant increase in MDA levels at a concentration of 1 mM, suggesting it may induce some level of oxidative stress under certain conditions. mdpi.com However, the same compound also led to a significant increase in total thiol and non-protein thiol (NPSH) levels, which are crucial components of the cellular antioxidant defense system. mdpi.com Both NJ20 and another derivative, NW05, caused a significant reduction in free iron content, which can participate in the generation of damaging free radicals. mdpi.com

| Compound | Effect on Malondialdehyde (MDA) | Effect on Thiol Levels | Effect on Free Iron | Reference |

|---|---|---|---|---|

| NJ20 | Significant Increase (at 1 mM) | Significant Increase | Significant Reduction (at 10 mM) | mdpi.com |

| NW05 | Reduction compared to control | Not specified | Significant Reduction (at 10 mM) | mdpi.com |

The capacity of thiazolidine-4-carboxylic acid, a related structure, to act as a biomarker for exposure to oxidative stress further strengthens the link between these heterocyclic compounds and cellular redox balance. nih.gov Its formation was observed to be dose-dependent in cells exposed to various oxidizing agents. nih.gov This highlights the intrinsic role of the thiazole/thiazolidine core in the biological response to oxidative stress. nih.gov

Computational Chemistry and Structure Activity Relationship Sar Studies of Ethyl 4 Methylthiazole 5 Carboxylate Analogues

Molecular Docking and Ligand-Protein Interaction Analyses

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as an analogue of ethyl 4-methylthiazole-5-carboxylate, and its biological target, typically a protein receptor.

Elucidation of Binding Modes with Biological Target Receptors

Studies on various thiazole (B1198619) derivatives have demonstrated their ability to bind to a range of biological targets. For instance, molecular docking studies on 2,4-disubstituted thiazoles have been used to investigate their affinity for glucosamine-6-phosphate synthase, a key enzyme in microbial cell wall synthesis. researchgate.net These analyses help in visualizing the binding pose of the ligands within the active site of the receptor, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the stability of the ligand-protein complex.

In the context of anticancer research, thiazole carboxamide derivatives have been docked into the active sites of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govresearchgate.net These studies revealed that the binding patterns can differ between the two isozymes, providing a rationale for the observed selectivity of certain compounds. For example, the orientation and interactions of substituents on the thiazole ring can dictate whether the compound preferentially binds to the slightly larger active site of COX-2 over COX-1. nih.govresearchgate.net Similarly, docking studies of novel thiazole derivatives with penicillin-binding proteins (PBP4) from E. coli and S. aureus have been conducted to evaluate their potential as antibacterial agents. nih.gov

Conformational Analysis and Energetic Contributions to Ligand Binding

The binding of a ligand to a protein is a dynamic process influenced by the conformational flexibility of both molecules. Conformational analysis of this compound analogues is crucial for identifying the low-energy conformations that are most likely to be biologically active. Computational methods can explore the possible three-dimensional arrangements of the molecule's atoms and identify the most stable conformers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are then used to predict the activity of new, unsynthesized compounds.

Development and Validation of Predictive Models for Biological Potency

QSAR models have been successfully developed for various series of thiazole derivatives to predict their biological potency. For example, a 2D-QSAR study was conducted on a series of 59 thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors, a target for anti-inflammatory drugs. laccei.org The resulting model showed a good correlation between the structural features and the inhibitory activity. laccei.org Another study focused on developing QSAR models for thiazole derivatives as inhibitors of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1), a potential anticancer target. researchgate.net

The development of these models involves selecting a training set of compounds with known activities to build the model and a test set of compounds to validate its predictive power. laccei.org Statistical parameters such as the correlation coefficient (R²), cross-validation coefficient (Q² or R²cv), and the predictive power for the external test set (R²_test) are used to assess the quality and robustness of the QSAR models. researchgate.net For instance, a multiple linear regression (MLR) model for PIN1 inhibitors yielded an R² of 0.76 and an R²_test of 0.78, indicating a satisfactory predictive ability. researchgate.net More advanced techniques like artificial neural networks (ANN) have also been employed, sometimes showing even better performance with higher R² and R²_test values. researchgate.net

Application of Molecular Descriptors and Statistical Methodologies

The foundation of QSAR modeling lies in the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be categorized as topological, electronic, geometric, and physicochemical descriptors. researchgate.net Examples of commonly used descriptors in studies of thiazole derivatives include:

Molar Refractivity (MR): Related to the volume of the molecule.

LogP: A measure of the molecule's lipophilicity.

ELUMO: The energy of the lowest unoccupied molecular orbital, related to a molecule's ability to accept electrons.

Topological indices like the molecular connectivity index (2χv) and Kier's shape index (κα3), which describe the branching and shape of the molecule. researchgate.net

Various statistical methodologies are employed to build the QSAR models. Multiple Linear Regression (MLR) is a common approach that finds a linear relationship between the descriptors and the biological activity. laccei.orgresearchgate.net Partial Least Squares (PLS) is another statistical method used, particularly when the number of descriptors is large. As mentioned, machine learning techniques like Artificial Neural Networks (ANN) are also utilized to capture more complex, non-linear relationships. researchgate.net The selection of the most relevant descriptors is a critical step in developing a predictive and interpretable QSAR model.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions and Druglikeness Assessments

In addition to predicting biological activity, computational methods are invaluable for assessing the pharmacokinetic properties of drug candidates, collectively known as ADME. A compound's druglikeness is also evaluated to determine its potential to be developed into an oral medication.

In silico ADME profiling of thiazole derivatives has been performed in several studies to predict their absorption, distribution, metabolism, and excretion properties. nih.govresearchgate.netacs.org These predictions help in identifying potential liabilities early in the drug discovery process. For example, a study on novel thiazole carboxamide derivatives used the QikProp module to predict a range of ADME parameters. nih.govacs.org

A key aspect of druglikeness assessment is the evaluation of Lipinski's "Rule of Five". tandfonline.com This rule suggests that orally active drugs generally have:

A molecular weight of less than 500 Daltons.

A LogP value of less than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

Studies on novel thiazole derivatives have shown that many of these compounds adhere to Lipinski's rule, indicating good potential for oral bioavailability. tandfonline.com Other predicted properties often include the topological polar surface area (TPSA), which is related to cell permeability, and predictions of potential toxicity. researchgate.net For instance, some novel thiazole derivatives have shown good in silico absorption and low predicted toxicity. researchgate.net

Interactive Data Table: Examples of In Silico Predictions for Thiazole Analogues

| Compound Class | Predicted Property | Value/Observation | Reference |

| Thiazole carboxamides | Adherence to Lipinski's Rule | Most designed ligands fall within acceptable ranges. | nih.govacs.org |

| Novel thiazole derivatives | Lipophilicity (logP) | Varies based on substituents. | researchgate.net |

| Novel thiazole derivatives | Topological Polar Surface Area (TPSA) | Influenced by groups like NH2, C≡N, OH, and C=O. | researchgate.net |

| Novel thiazole derivatives | In silico Absorption | Predicted to be good for some derivatives. | researchgate.net |

| Novel thiazole derivatives | In silico Toxicity | Predicted to be very low for some derivatives. | researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the electronic structure and predicting the reactivity of organic molecules. While specific DFT studies focusing exclusively on this compound are not extensively available in the public domain, a wealth of information can be gleaned from computational analyses of closely related thiazole derivatives. These studies provide a robust framework for understanding the fundamental electronic properties and reactivity patterns that are likely to be characteristic of this compound.

DFT calculations, typically employing methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), allow for the optimization of molecular geometry and the calculation of key quantum chemical parameters. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), Mulliken atomic charges, and the molecular electrostatic potential (MEP).

Insights into the electronic structure of the thiazole core and its substituents can be derived from these calculations. For instance, in a theoretical study on Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, a close analogue, DFT calculations were used to determine geometry parameters, total energies, HOMO-LUMO orbital energies, and atomic charges. researchgate.net Such studies on analogous compounds consistently show that the thiazole ring acts as a significant electronic feature, with the distribution of electron density being influenced by the nature and position of its substituents.

The HOMO and LUMO are critical in determining the chemical reactivity of a molecule. The HOMO, being the outermost orbital containing electrons, represents the ability to donate electrons, thus indicating regions susceptible to electrophilic attack. Conversely, the LUMO, as the innermost empty orbital, signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack. The spatial distribution of these frontier orbitals provides a visual representation of the reactive sites within the molecule.

The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nankai.edu.cn In various studies on thiazole derivatives, the HOMO-LUMO gap has been shown to be sensitive to the nature of the substituents on the thiazole ring. acs.org For example, the introduction of electron-withdrawing or electron-donating groups can modulate this energy gap, thereby fine-tuning the molecule's reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations, providing a color-coded visualization of the charge distribution on the molecular surface. These maps are useful for predicting sites for electrophilic and nucleophilic attack. Red regions in an MEP map indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions, on the other hand, denote areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

The following table summarizes typical quantum chemical parameters obtained from DFT calculations for various thiazole derivatives, which can serve as a reference for estimating the properties of this compound.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Thiazole | -9.468 | 3.348 | 12.816 |

| 2-Mercaptothiazole | -8.876 | 3.213 | 12.089 |

| 4-Mercaptothiazole | -8.712 | 3.103 | 11.815 |

| 5-Mercaptothiazole | -8.791 | 3.146 | 11.937 |

| Thiazole-based Hydrazone (TCAH1) | Not specified | Not specified | 4.015 |

| Thiazole-based Hydrazone (TCAH8) | Not specified | Not specified | 3.595 |

Data for Thiazole and Mercaptothiazoles are from ab initio/HF (6-31G) calculations. researchgate.net Data for Thiazole-based Hydrazones are from DFT B3PW91/6-311G(d,p) calculations. acs.org

Advanced Research Perspectives and Future Directions in Ethyl 4 Methylthiazole 5 Carboxylate Research

Rational Design Principles for Optimizing Potency, Selectivity, and Pharmacokinetic Profiles

The development of new drugs from a lead compound like Ethyl 4-methylthiazole-5-carboxylate is a meticulous process of chemical modification guided by the principles of rational drug design. The primary goal is to enhance the compound's ability to interact with its biological target (potency), to minimize off-target effects (selectivity), and to ensure it can reach the target in the body and remain there for a sufficient duration (pharmacokinetics).

Structure-Activity Relationship (SAR) Studies are fundamental to this process. By systematically altering the structure of the thiazole (B1198619) derivatives and assessing the impact on their biological activity, researchers can identify which parts of the molecule are crucial for its function. For instance, modifications to the aryl group attached to the thiazole ring or changes to the ester group can dramatically influence the compound's antiproliferative activity against cancer cells. nih.gov